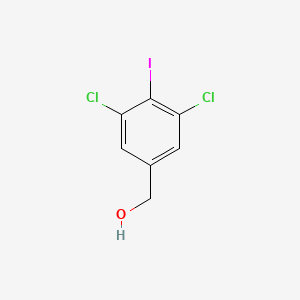

(3,5-Dichloro-4-iodophenyl)methanol

Description

(3,5-Dichloro-4-iodophenyl)methanol is a halogenated benzyl alcohol derivative characterized by chlorine substituents at the 3- and 5-positions, an iodine atom at the 4-position, and a hydroxymethyl (-CH2OH) group attached to the aromatic ring. This compound belongs to a class of molecules where halogen substituents modulate electronic, steric, and lipophilic properties, making them relevant in medicinal chemistry and agrochemical development .

Properties

IUPAC Name |

(3,5-dichloro-4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAMBHANNFAZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-iodophenyl)methanol typically involves the reaction of 3,5-dichloro-4-iodobenzyl alcohol with appropriate reagents under controlled conditions. One common method involves the reduction of 3,5-dichloro-4-iodobenzaldehyde using a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of (3,5-Dichloro-4-iodophenyl)methanol may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-iodophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 3,5-Dichloro-4-iodobenzaldehyde or 3,5-Dichloro-4-iodobenzoic acid.

Reduction: 3,5-Dichloro-4-iodobenzyl alcohol or 3,5-Dichlorotoluene.

Substitution: 3,5-Dichloro-4-aminophenylmethanol or 3,5-Dichloro-4-bromophenylmethanol.

Scientific Research Applications

(3,5-Dichloro-4-iodophenyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-iodophenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of (3,5-Dichloro-4-iodophenyl)methanol, emphasizing substituent patterns and biological relevance:

Key Observations :

- Halogen Positioning : The 3,5-dichloro-4-iodo substitution in the target compound contrasts with the 2,5-dichloro-4-iodo pattern in the fungicide Lanstan . Positional differences significantly alter electronic effects (e.g., para-iodo vs. ortho-chloro), impacting binding to biological targets.

- Functional Groups: Replacement of -CH2OH with phosphorothioate (in Lanstan) or methoxy (in ’s compound) modifies polarity and metabolic stability. Methanol derivatives generally exhibit higher solubility than esters or ethers but may require stabilization against oxidation .

- Heterocyclic Additions : Isoxazole-containing analogs () demonstrate enhanced binding to bromodomains or enzymes due to planar aromatic systems and hydrogen-bonding capabilities .

Physicochemical Properties (Inferred)

While explicit data for the target compound is unavailable, trends from analogs suggest:

- Solubility : The -CH2OH group increases hydrophilicity compared to methoxy or phosphorothioate derivatives. However, heavy halogens (I, Cl) may counterbalance this by enhancing lipophilicity.

- Stability: Methanol-containing compounds are prone to oxidation, necessitating stabilization (e.g., refrigeration, inert atmospheres) . In contrast, phosphorothioate esters () exhibit greater environmental persistence.

Biological Activity

(3,5-Dichloro-4-iodophenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of (3,5-Dichloro-4-iodophenyl)methanol

The synthesis of (3,5-Dichloro-4-iodophenyl)methanol involves several steps:

- Starting Materials : The synthesis begins with 4-amino-2,3-dichlorobenzoate.

- Reagents : Key reagents include N-chlorosuccinimide (NCS) and lithium aluminum hydride (LiAlH4).

- Procedure : The initial chlorination is followed by reduction to yield the target compound.

The overall yield for the synthesis was reported to be approximately 46.6% .

2.1 Antimicrobial Activity

Research indicates that (3,5-Dichloro-4-iodophenyl)methanol exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive bacteria ranged from 31.25 to 125 µg/mL, demonstrating its bactericidal effect with a MBC/MIC ratio of 1–4, which is indicative of strong bactericidal properties .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Ratio |

|---|---|---|---|

| Staphylococcus epidermidis | 31.25 | 62.5 | 1:2 |

| Micrococcus luteus | 31.25 | 62.5 | 1:2 |

| Bacillus subtilis | 62.5 | 125 | 1:2 |

2.2 Anticancer Activity

In vitro studies have shown that (3,5-Dichloro-4-iodophenyl)methanol has promising anticancer properties. It was observed to inhibit cell proliferation in various cancer cell lines with an IC50 value indicating effective cytotoxicity at certain concentrations.

A specific study noted that at a concentration of 75 µM, the compound induced approximately 40% cytotoxicity in cancer cells, while lower concentrations increased cell viability .

3. Structure-Activity Relationship (SAR)

The biological activity of (3,5-Dichloro-4-iodophenyl)methanol can be correlated with its structural features:

- Halogen Substituents : The presence of chlorine and iodine atoms significantly enhances the compound's biological activity by increasing lipophilicity and possibly affecting the binding affinity to biological targets.

- Hydroxymethyl Group : The methanol group contributes to the overall polarity and solubility of the compound, which may influence its bioavailability.

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated phenolic compounds demonstrated that (3,5-Dichloro-4-iodophenyl)methanol exhibited superior antimicrobial efficacy compared to its non-halogenated counterparts . This study highlighted the importance of halogenation in enhancing antimicrobial properties.

Case Study 2: Cancer Cell Viability

In a controlled experiment involving different cancer cell lines, it was found that treatment with (3,5-Dichloro-4-iodophenyl)methanol resulted in a dose-dependent response where higher concentrations led to increased cytotoxicity . This suggests potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.